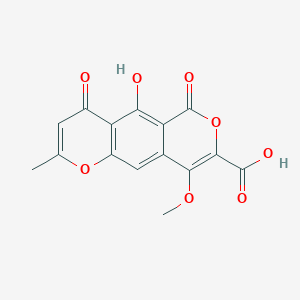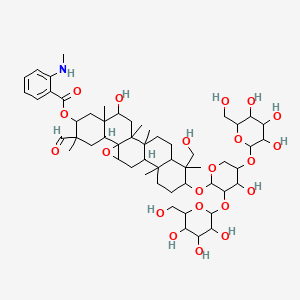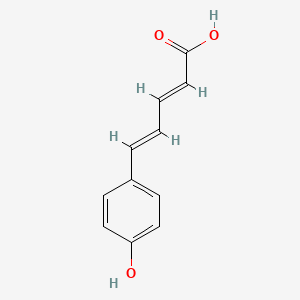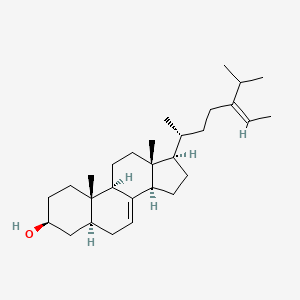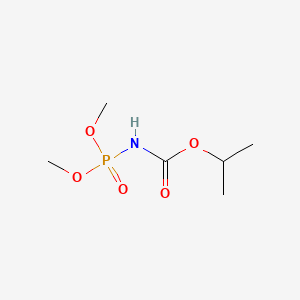
AZD3965
描述
AZD3965 是一种选择性、口服生物利用度高的单羧酸转运体 1 (MCT1) 抑制剂。该化合物因其潜在的治疗应用而备受关注,特别是在癌症治疗方面。 通过抑制 MCT1,this compound 阻断了乳酸转运,这对肿瘤细胞的代谢过程至关重要 .
科学研究应用
作用机制
AZD3965 通过抑制单羧酸转运体 1 (MCT1) 发挥作用,MCT1 是一种负责乳酸跨细胞膜转运的蛋白质。通过阻断 MCT1,this compound 扰乱了乳酸穿梭,导致肿瘤细胞内乳酸积累。这种积累会干扰细胞的代谢过程,最终导致细胞增殖减少和细胞死亡增加。 抑制 MCT1 还会影响肿瘤微环境,使其不利于肿瘤生长和存活 .
生化分析
Biochemical Properties
AZD3965 functions primarily by inhibiting MCT1, a transporter responsible for the efflux of lactate from cells. This inhibition leads to an accumulation of intracellular lactate, which can disrupt cellular metabolism and inhibit cell growth. This compound also exhibits activity against MCT2 but shows selectivity over MCT3 and MCT4 . The compound interacts with various enzymes and proteins involved in glycolysis, including hexokinase and pyruvate kinase, leading to an accumulation of glycolytic intermediates .
Cellular Effects
The effects of this compound on cellular processes are profound. By inhibiting MCT1, this compound increases intracellular lactate levels, which can lead to cytostatic and cytotoxic effects on tumor cells . This compound has been shown to inhibit the growth of a range of cell lines, particularly hematological cells . Additionally, this compound influences mitochondrial metabolism by enhancing oxidative pyruvate dehydrogenase and anaplerotic pyruvate carboxylase fluxes . These changes in cellular metabolism can lead to reduced cell viability, proliferation, and migration .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to MCT1 and inhibiting its function. This inhibition prevents the efflux of lactate from cells, leading to an accumulation of intracellular lactate . The increased lactate levels can inhibit glycolysis through feedback mechanisms, resulting in the accumulation of glycolytic intermediates . Additionally, this compound has been shown to increase the levels of TCA cycle-related metabolites and enhance mitochondrial metabolism . These molecular changes can disrupt cellular homeostasis and inhibit tumor cell growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a large volume of distribution and rapid oral absorption, with high oral bioavailability . Time- and concentration-dependent effects of this compound on intracellular and extracellular lactate levels have been observed, with lactate accumulation occurring within 24 hours of treatment . Long-term exposure to this compound can lead to sustained inhibition of tumor growth and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In murine models, this compound treatment resulted in dose-dependent inhibition of tumor growth and increased intra-tumor lactate concentrations . High doses of this compound have been associated with adverse effects, including reduced blood leukocyte count and increased lung metastasis . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to glycolysis and lactate metabolism. By inhibiting MCT1, this compound disrupts lactate transport and leads to the accumulation of glycolytic intermediates . This inhibition can activate glycolytic metabolism, increasing the levels of glucose 6-phosphate and fructose 6-phosphate, as well as the activity of enzymes such as hexokinase and pyruvate kinase . These metabolic changes can have significant effects on cellular energy production and homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound exhibits a large volume of distribution and rapid oral absorption, with high oral bioavailability . Prominent reentry peaks observed after both oral and IV administration suggest potential enterohepatic circulation of this compound or a potential glucuronide conjugate . These pharmacokinetic properties influence the compound’s distribution and accumulation within tissues.
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target, MCT1, which is located on the plasma membrane. By inhibiting MCT1, this compound affects the transport of lactate across the plasma membrane, leading to intracellular lactate accumulation . This localization is crucial for the compound’s activity and its ability to disrupt cellular metabolism.
准备方法
合成路线和反应条件
AZD3965 的合成涉及多个步骤,包括关键中间体的形成以及在受控条件下的后续反应。关于合成路线和反应条件的具体细节是专有的,未公开详细披露。 一般方法涉及医药化学中常用的有机合成技术 .
工业生产方法
This compound 的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程将包括严格的质量控制措施,以满足医药化合物的监管标准 .
化学反应分析
反应类型
AZD3965 主要在体内发生代谢反应。这些反应包括:
氧化: 化合物的酶促氧化会导致各种代谢物的形成。
还原: 还原反应也可能发生,尽管不常见。
取代: 该化合物可以在特定酶的存在下发生取代反应.
常用试剂和条件
涉及 this compound 的反应中常用的试剂包括氧化剂、还原剂和促进这些反应的特定酶。 这些反应的条件通常是生理条件,在正常体温下和 pH 值下发生在体内 .
形成的主要产物
This compound 反应形成的主要产物是其代谢物。 这些代谢物通常比母体化合物活性低,但仍可能对其整体药理作用做出贡献 .
相似化合物的比较
类似化合物
A-氰基-4-羟基肉桂酸酯 (CHC): 另一种抑制乳酸转运的化合物,但其对 MCT1 的选择性不如 AZD3965.
UK5099: 抑制线粒体丙酮酸载体,影响细胞代谢的方式类似于 MCT1 抑制.
This compound 的独特性
This compound 独特之处在于其对 MCT1 的高选择性,优于其他单羧酸转运体,如 MCT2 和 MCT4。 这种选择性使其成为研究 MCT1 在癌症代谢中的特定作用以及开发靶向癌症治疗方法的宝贵工具 .
总之,this compound 是一种很有前景的化合物,在癌症治疗和代谢研究方面具有巨大潜力。其对 MCT1 的选择性抑制提供了一种独特的方法来破坏肿瘤代谢并提高现有治疗方法的有效性。
属性
IUPAC Name |
5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-ylthieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N5O5S/c1-9(2)29-18-14(16(30)27(5)19(29)32)13(17(31)28-7-20(4,33)8-34-28)12(35-18)6-11-10(3)25-26-15(11)21(22,23)24/h9,33H,6-8H2,1-5H3,(H,25,26)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNXOFBDXNTIFG-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4CC(CO4)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4C[C@](CO4)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448671-31-5 | |
| Record name | AZD-3965 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448671315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-3965 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39OM5Y4K2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of AZD3965 and how does it interact with it?
A1: this compound selectively targets MCT1 [, , ]. It binds to MCT1 and blocks the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane [, , , ].
Q2: What are the downstream consequences of MCT1 inhibition by this compound?
A2: Blocking MCT1 with this compound disrupts lactate transport, leading to intracellular lactate accumulation and a shift in cellular metabolism. This metabolic shift can:
- Inhibit glycolysis: Lactate accumulation can cause feedback inhibition of glycolysis [, , , ].
- Enhance oxidative metabolism: To compensate for reduced glycolysis, cells may increase their reliance on oxidative phosphorylation [, ].
- Induce metabolic stress: This can lead to energy depletion, reactive oxygen species (ROS) accumulation, and ultimately, cell death [, , ].
Q3: How does MCT4 expression influence the efficacy of this compound?
A3: MCT4 is another lactate transporter. Cells with high MCT4 expression can circumvent MCT1 inhibition by exporting lactate via MCT4, leading to resistance to this compound [, , , ].
Q4: What types of cancers have shown sensitivity to this compound in preclinical studies?
A4: Preclinical studies have demonstrated promising anti-tumor activity of this compound in various cancer models, including:
- Diffuse large B-cell lymphoma (DLBCL) [, , ]
- Burkitt lymphoma [, , , ]
- Small cell lung cancer (SCLC) [, , ]
- Triple-negative breast cancer (TNBC) []
- Renal cell carcinoma (RCC) []
- Neuroblastoma []
Q5: Has this compound shown efficacy in combination with other therapies?
A5: Yes, preclinical studies have demonstrated synergistic or additive anti-tumor effects when this compound is combined with:
- Chemotherapy: Doxorubicin and bendamustine in lymphoma models []
- Immunotherapy: Anti-PD-1 therapy in solid tumor models []
- Other metabolic inhibitors: Metformin and UK5099 in lymphoma and colon carcinoma cells []
- Radiotherapy: In small cell lung cancer xenografts []
Q6: What are potential biomarkers for predicting response to this compound?
A6: Research suggests several potential biomarkers for predicting response to this compound, including:
- MCT1 expression: Tumors with high MCT1 expression may be more sensitive [, ].
- MCT4 expression: High MCT4 expression is associated with resistance [, , , ].
- Tumor hypoxia: this compound may be more effective in hypoxic tumors [, ].
- Metabolic imaging: Techniques like [18F]FDG-PET/CT and hyperpolarized 13C-magnetic resonance spectroscopy (MRS) can monitor metabolic changes and potentially predict response [, , ].
Q7: What is the current clinical trial status of this compound?
A7: this compound has been evaluated in Phase I/II clinical trials for patients with various advanced cancers, including DLBCL and Burkitt lymphoma [, ].
Q8: What are the known side effects of this compound?
A8: The most common side effects observed in clinical trials were generally mild and included fatigue, gastrointestinal disturbances, and reversible ocular changes detected by electroretinogram [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


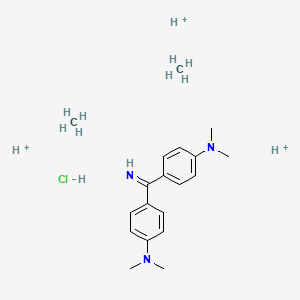
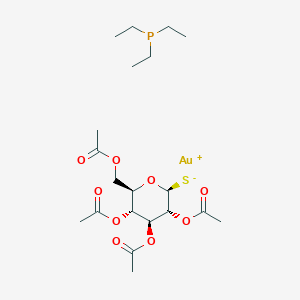
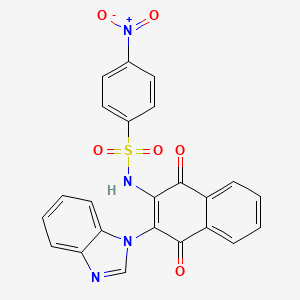
![3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid](/img/structure/B1666138.png)
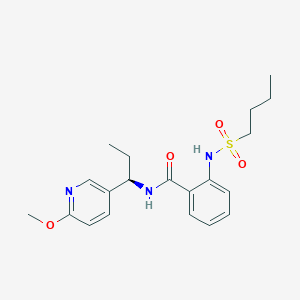
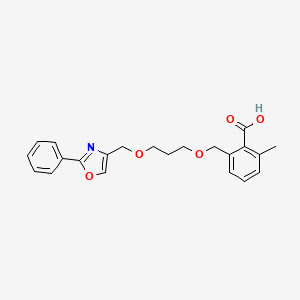
![1-(2-Carboxyphenyl)-7-chloro-6-[(2-chloro-4,6-difluorophenyl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1666143.png)
